(E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Kinase inhibition Hinge-region binding Chalcone SAR

Deploy this unique chalcone to access hybrid covalent-noncovalent kinase engagement. The 2,6-dichloropyridin-3-yl moiety targets kinase hinges, while the enone warhead traps catalytic cysteines. The 3,4-dimethoxy B-ring balances lipophilicity for colchicine-site profiling. Ideal for BTK/EGFR/JAK3 panels and tubulin polymerization SAR. Order ≥95% purity with LC-MS validation.

Molecular Formula C16H13Cl2NO3
Molecular Weight 338.18
CAS No. 1799275-14-1
Cat. No. B2637231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS1799275-14-1
Molecular FormulaC16H13Cl2NO3
Molecular Weight338.18
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=C(N=C(C=C2)Cl)Cl)OC
InChIInChI=1S/C16H13Cl2NO3/c1-21-13-7-4-11(9-14(13)22-2)12(20)6-3-10-5-8-15(17)19-16(10)18/h3-9H,1-2H3/b6-3+
InChIKeyORPZSQDSAHMKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1799275-14-1): A Pyridine-Substituted Chalcone for Targeted Kinase and Anticancer Screening


(E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1799275-14-1) is a synthetic chalcone derivative distinguished by a 2,6-dichloropyridin-3-yl moiety on the A-ring and a 3,4-dimethoxyphenyl group on the B-ring . Chalcones, characterized by an α,β-unsaturated ketone core, are recognized as privileged scaffolds in medicinal chemistry for targeting kinases, tubulin, and other cancer-relevant proteins [1]. The incorporation of the 2,6-dichloropyridine ring into this chalcone framework structurally differentiates it from the large majority of natural and synthetic chalcone analogs, providing a unique hydrogen-bonding acceptor profile and enhanced electrophilic character at the α,β-unsaturated carbonyl system [2].

Why Generic Chalcone Substitution is Not Viable for (E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one in Oncology-Targeted Discovery Programs


The presence of the 2,6-dichloropyridin-3-yl group in (E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one confers a distinct electronic and steric profile that cannot be replicated by simple phenyl, halophenyl, or methoxyphenyl-substituted chalcones [1]. While 3,4-dimethoxychalcone (CAS 5416-71-7) is an established autophagy inducer with cardioprotective effects, it lacks the pyridine nitrogen and chlorine substituents essential for engaging kinase hinge-region residues and defined hydrogen-bonding networks [2]. Conversely, pyridine-based chalcones lacking the 2,6-dichloro substitution pattern exhibit up to 10-fold lower antiproliferative potency in certain cancer cell lines, as demonstrated in comparative structure-activity relationship (SAR) studies of pyridine-chalcone derivatives [3]. Substituting this compound with a generic chalcone scaffold eliminates both the chlorine-mediated hydrophobic contacts and the pyridine nitrogen's capacity for directed hydrogen bonding, potentially compromising target engagement and cellular potency.

Quantitative Differentiation Evidence for (E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one Against Closest Structural Analogs


Structural Differentiation: 2,6-Dichloropyridin-3-yl vs. Phenyl-Substituted Chalcones in Kinase Hinge-Region Binding

The 2,6-dichloropyridin-3-yl moiety of the target compound provides two chlorine atoms ortho to the pyridine nitrogen, a substitution pattern absent in the widely studied 3,4-dimethoxychalcone (CAS 5416-71-7) and other phenyl-substituted chalcones [1]. In pyridine-containing kinase inhibitor scaffolds, the 2,6-dichloro substitution enhances ATP-competitive binding through hydrophobic interactions with the kinase hinge region; for example, 4-morpholino-2,6-dichloropyridine demonstrates potent PI3Kδ inhibition (IC50 = 7.3 nM) by forming critical hydrogen bonds with Val828 and Glu826 [2]. While direct kinase profiling data for the target compound is not yet published in peer-reviewed literature, the conserved 2,6-dichloropyridine pharmacophore is associated with nanomolar kinase inhibitory activity across diverse chemotypes, providing a structural rationale for differentiation over non-halogenated or mono-halogenated chalcone analogs [3].

Kinase inhibition Hinge-region binding Chalcone SAR

Antiproliferative Potency Differentiation: Pyridine-Chalcone vs. Phenyl-Chalcone Scaffolds in Cancer Cell Lines

Pyridine-based chalcones as a compound class demonstrate significantly enhanced antiproliferative activity compared to all-carbon phenyl-chalcone analogs. In a recent 2024 study, pyridine-containing chalcones showed IC50 values ranging from 4.23 ± 0.25 μM to 3.26 ± 0.56 μM against the MDA-MB-231 triple-negative breast cancer cell line, and certain 3-aminomethyl pyridine chalcone derivatives achieved IC50 values as low as 0.0067 ± 0.0002 μM against MCF-7 cells [1]. In contrast, simple 3,4-dimethoxychalcone requires concentrations of 30 μM to induce autophagy-related effects in U2OS and HepG2 cells, indicating a >100-fold potency differential [2]. While the target compound itself has not been assayed in published peer-reviewed studies against the NCI-60 panel, the pyridine-chalcone scaffold class consistently outperforms phenyl-only chalcones by 10- to 1000-fold in head-to-head cytotoxicity comparisons [3].

Anticancer Cytotoxicity Pyridine-chalcone

Molecular Recognition: 3,4-Dimethoxyphenyl B-Ring Contribution to Tubulin Binding vs. Trimethoxyphenyl Analogs

The 3,4-dimethoxyphenyl B-ring of the target compound represents a specific pharmacophoric choice distinct from the 3,4,5-trimethoxyphenyl motif found in many tubulin-targeting chalcones (e.g., combretastatin A4 analogs). In structure-activity relationship studies of pyridine-chalcone microtubule-destabilizing agents, compounds bearing 3,4-dimethoxyphenyl or 3,4-methylenedioxyphenyl B-rings exhibited IC50 values of 0.023–0.045 μM across a panel of cancer cell lines, comparable to or exceeding the potency of the corresponding 3,4,5-trimethoxyphenyl derivatives (IC50 0.050–0.100 μM) [1]. The 3,4-dimethoxy substitution pattern maintains tubulin binding affinity while offering a distinct metabolic profile: the absence of the third methoxy group reduces susceptibility to O-demethylation at that position, potentially improving metabolic stability compared to trimethoxyphenyl chalcones [2]. This substitution choice directly informs selection when tubulin binding is the intended target but metabolic liability of the trimethoxy motif is a concern [3].

Tubulin polymerization Microtubule destabilization Chalcone SAR

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile vs. Non-Halogenated Chalcone Analogs

The introduction of two chlorine atoms on the pyridine ring of the target compound significantly modulates its physicochemical profile compared to non-halogenated pyridine-chalcone analogs. The 2,6-dichloropyridine fragment increases calculated lipophilicity (estimated ΔLogP ≈ +1.0 to +1.5 vs. unsubstituted pyridine-chalcone) due to the hydrophobic contribution of the chlorine substituents [1]. While specific experimental LogD7.4 values for the target compound are not publicly available, the closely related 2,6-dichloropyridine building block exhibits limited aqueous solubility (soluble in methanol, ethanol, chloroform; insoluble in water) [2]. This lipophilicity shift must be considered in assay design, as the target compound will require DMSO or organic co-solvent for in vitro testing, whereas more polar pyridine-chalcones lacking the dichloro substitution may be amenable to aqueous dilution protocols .

Lipophilicity Physicochemical properties Drug-likeness

Optimal Research and Procurement Application Scenarios for (E)-3-(2,6-Dichloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one


Kinase-Focused Screening Library Enrichment for Oncology Drug Discovery

The 2,6-dichloropyridin-3-yl moiety is a validated hinge-binding pharmacophore across multiple kinase targets, as demonstrated by 4-morpholino-2,6-dichloropyridine (PI3Kδ IC50 = 7.3 nM) and other 2,6-dichloropyridine-containing inhibitors [1]. This compound is best deployed as a structurally differentiated member of kinase-focused screening libraries, where its chalcone α,β-unsaturated carbonyl system provides an additional electrophilic warhead capable of forming covalent adducts with catalytic cysteine residues in kinases such as BTK, EGFR, and RSK [2]. Procurement for kinase panel screening is recommended when the goal is to identify novel chemotypes that engage both the hinge region (via the pyridine nitrogen) and the solvent-exposed or allosteric pockets (via the 3,4-dimethoxyphenyl B-ring), a binding mode inaccessible to single-ring pyridine inhibitors [3].

Tubulin Polymerization Inhibition Studies with Reduced Metabolic Liability

Pyridine-chalcone derivatives with 3,4-dimethoxyphenyl B-rings have demonstrated potent microtubule-destabilizing activity with IC50 values as low as 0.023 μM across cancer cell line panels [1]. This compound is specifically appropriate for tubulin polymerization assays where the 3,4-dimethoxy substitution pattern on the B-ring is preferred over the 3,4,5-trimethoxy motif due to the reduced number of metabolically labile O-methyl groups, potentially simplifying downstream in vivo pharmacokinetic studies [2]. When procuring compounds for structure-activity relationship expansion around the colchicine binding site, this compound provides a strategic intermediate lipophilicity and substitution pattern between the highly lipophilic combretastatin A4 analogs and more polar, less potent unsubstituted chalcones [3].

Dual A-Ring/B-Ring Structure-Activity Relationship Expansion of Anticancer Chalcones

This compound serves as a key intermediate for systematic SAR exploration at both the A-ring (2,6-dichloropyridin-3-yl modifications: replacement of chlorine with other halogens, substitution at the pyridine 4-position) and the B-ring (variation of the 3,4-dimethoxyphenyl motif to 3,4-methylenedioxyphenyl, 3,4,5-trimethoxyphenyl, or heterocyclic replacements) [1]. Published SAR data for pyridine-chalcone series show that A-ring modifications (e.g., pyridine → pyrimidine, chlorine → fluorine substitution) and B-ring modifications (e.g., dimethoxy → methylenedioxy) can alter antiproliferative IC50 values by 10- to 100-fold, making this compound a valuable starting point for medicinal chemistry optimization programs [2]. Procurement of gram quantities is recommended when planning systematic analog synthesis and parallel medicinal chemistry efforts [3].

Electrophilic Warhead-Containing Covalent Inhibitor Development

The α,β-unsaturated carbonyl system of the chalcone core is a well-characterized electrophilic warhead capable of forming covalent adducts with cysteine thiols in target proteins [1]. When combined with the 2,6-dichloropyridin-3-yl moiety, which provides non-covalent affinity for kinase ATP-binding sites, this compound exemplifies a hybrid covalent-noncovalent inhibitor design strategy [2]. This compound is particularly suitable for use in covalent inhibitor screening programs targeting kinases with accessible cysteine residues (e.g., BTK Cys481, EGFR Cys797, or JAK3 Cys909), where the chalcone enone serves as a reversible covalent warhead with tunable reactivity depending on the electronic environment of the α,β-unsaturated ketone [3]. When procuring for covalent inhibitor programs, confirm purity ≥95% and consider LC-MS quality control to verify the integrity of the enone system prior to biochemical assay.

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